1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde
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Overview
Description
1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde is a chemical compound with the molecular formula C8H7N3O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and pharmaceutical applications. This compound features a nitro group (-NO2) and a carbaldehyde group (-CHO) attached to the benzimidazole ring, making it a unique and valuable molecule in various scientific fields.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the nitration of 1-methyl-1H-benzimidazole followed by formylation. The nitration step involves treating the benzimidazole with nitric acid, while the formylation step uses formic acid or other formylating agents.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry, to ensure higher yields and purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso derivatives or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 1-methyl-5-amino-1H-benzoimidazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the carbaldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Various nucleophiles such as amines, alcohols, or halides under suitable reaction conditions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Amides, esters, ethers, etc.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a probe in biological studies to understand the interaction of benzimidazole derivatives with various biomolecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it might interfere with DNA replication or induce apoptosis in cancer cells.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial enzymes or cell wall synthesis pathways.
Anticancer Activity: Interacts with DNA or cellular pathways involved in cell division and apoptosis.
Comparison with Similar Compounds
1-Methyl-1H-benzimidazole: Lacks the nitro and carbaldehyde groups.
5-Nitro-1H-benzimidazole: Lacks the methyl group.
1-Methyl-5-nitro-1H-benzimidazole: Lacks the carbaldehyde group.
Uniqueness: 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde is unique due to the presence of both the nitro and carbaldehyde groups on the benzimidazole ring, which imparts distinct chemical reactivity and biological activity compared to its similar compounds.
Properties
IUPAC Name |
1-methyl-5-nitrobenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-11-8-3-2-6(12(14)15)4-7(8)10-9(11)5-13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFYTPXAPAREGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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